2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol
Übersicht
Beschreibung
2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol, also known as EAI045, is a small molecule inhibitor that has been gaining attention in the field of cancer research. It has been shown to be effective in inhibiting the activity of certain tyrosine kinases, which are enzymes that play a key role in the development and progression of various types of cancer. In
Wirkmechanismus
2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol works by binding to the ATP-binding site of tyrosine kinases, which prevents the phosphorylation of downstream signaling molecules and ultimately inhibits cell proliferation and survival. This mechanism of action is similar to other tyrosine kinase inhibitors, such as gefitinib and lapatinib.
Biochemical and Physiological Effects:
2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has been shown to be effective in inhibiting the growth of various cancer cell lines, including lung, breast, and ovarian cancer cells. In addition, 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has also been shown to be effective in inhibiting the growth of cancer cells that have developed resistance to existing therapies. However, further research is needed to determine the exact biochemical and physiological effects of 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol is its specificity for certain tyrosine kinases, which makes it a potential candidate for the development of targeted cancer therapies. In addition, 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has also been shown to be effective in overcoming resistance to existing cancer therapies, which could potentially improve patient outcomes. However, one limitation of 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol is its low solubility in water, which could make it difficult to administer in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol. One area of interest is the development of combination therapies that incorporate 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol with other targeted therapies or chemotherapy drugs. Another area of interest is the development of more potent and selective tyrosine kinase inhibitors that could potentially improve patient outcomes. Finally, further research is needed to determine the exact biochemical and physiological effects of 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol, as well as its potential side effects and toxicity.
Wissenschaftliche Forschungsanwendungen
2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has been shown to be effective in inhibiting the activity of certain tyrosine kinases, including EGFR and ERBB2, which are overexpressed in various types of cancer. This makes 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol a potential candidate for the development of targeted cancer therapies. In addition, 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has also been shown to be effective in overcoming resistance to existing cancer therapies, such as gefitinib and lapatinib.
Eigenschaften
IUPAC Name |
2-[[4-(ethylamino)quinazolin-2-yl]amino]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-2-17-15-11-7-3-4-8-12(11)18-16(20-15)19-13-9-5-6-10-14(13)21/h3-10,21H,2H2,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQSVJIHAHDPKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC2=CC=CC=C21)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.